molecular formula C32H27N3O4S B11670603 N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B11670603
M. Wt: 549.6 g/mol
InChI Key: UCZYITJVTRHAMX-STKMKYKTSA-N
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Description

N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of a hydrazine derivative with a carbonyl compound under controlled conditions.

    Condensation with naphthalen-2-ylmethoxyphenyl: The intermediate is then reacted with naphthalen-2-ylmethoxyphenyl to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction may produce simpler amine compounds.

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as in the field of optoelectronics.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE: This compound is unique due to its specific structure and combination of functional groups.

    Other sulfonamides: These compounds share the sulfonamide functional group but differ in their overall structure and properties.

    Hydrazine derivatives: Compounds with hydrazine functional groups that may have similar reactivity but different applications.

Uniqueness

The uniqueness of N-METHYL-N-(4-{N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE lies in its specific combination of functional groups, which gives it distinct chemical and physical properties. This makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C32H27N3O4S

Molecular Weight

549.6 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C32H27N3O4S/c1-35(40(37,38)31-9-3-2-4-10-31)29-17-15-27(16-18-29)32(36)34-33-22-24-12-19-30(20-13-24)39-23-25-11-14-26-7-5-6-8-28(26)21-25/h2-22H,23H2,1H3,(H,34,36)/b33-22+

InChI Key

UCZYITJVTRHAMX-STKMKYKTSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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